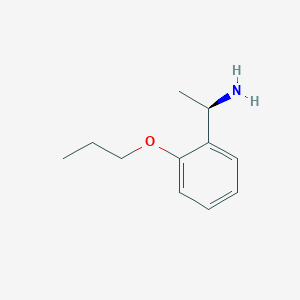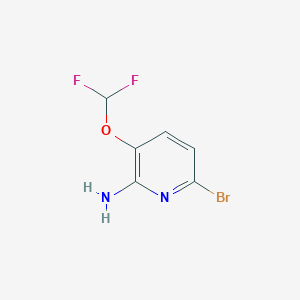
(R)-1-(2-Propoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Propoxyphenyl)ethan-1-amine is an organic compound with a molecular formula of C11H17NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Propoxyphenyl)ethan-1-amine typically involves the reaction of 2-propoxybenzaldehyde with a chiral amine source. One common method is the reductive amination of 2-propoxybenzaldehyde using a chiral amine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Propoxyphenyl)ethan-1-amine may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalytic hydrogenation using a chiral catalyst is another potential method for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2-Propoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or a nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
®-1-(2-Propoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chiral amines and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-(2-Propoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-Propoxyphenyl)ethan-1-amine: The enantiomer of the compound, with a different three-dimensional arrangement.
1-(2-Methoxyphenyl)ethan-1-amine: A similar compound with a methoxy group instead of a propoxy group.
1-(2-Ethoxyphenyl)ethan-1-amine: A similar compound with an ethoxy group instead of a propoxy group.
Uniqueness
®-1-(2-Propoxyphenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group can affect the compound’s lipophilicity, making it more or less soluble in different solvents compared to its analogs.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(1R)-1-(2-propoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1 |
Clé InChI |
YMYIRGXYTSENMW-SECBINFHSA-N |
SMILES isomérique |
CCCOC1=CC=CC=C1[C@@H](C)N |
SMILES canonique |
CCCOC1=CC=CC=C1C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]Pyridine Dihydrochloride](/img/structure/B13050220.png)




![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)

![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)
![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)





